molecular formula C14H15N3O B5714076 N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea

N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea

Cat. No. B5714076
M. Wt: 241.29 g/mol
InChI Key: BWURNNPBHVKGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea, also known as MPMPU, is a chemical compound that has been studied extensively for its potential use in scientific research. MPMPU is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in the regulation of blood pressure and other physiological processes. In

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea involves the inhibition of the enzyme sGC, which is responsible for the synthesis of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a crucial role in the regulation of blood pressure and other physiological processes. By inhibiting sGC, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea reduces the production of cGMP, leading to a decrease in blood pressure and other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea are primarily related to its inhibition of sGC. By reducing the production of cGMP, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea leads to a decrease in blood pressure, vasodilation, and other physiological effects. In addition, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have anti-inflammatory and anti-proliferative effects in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea in lab experiments is its specificity for sGC. Unlike other compounds that inhibit multiple enzymes, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea specifically targets sGC, making it a valuable tool for studying the role of this enzyme in various physiological processes. However, one limitation of using N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea is its potential toxicity and off-target effects. Careful dosing and monitoring are required to ensure that the compound is used safely and effectively in lab experiments.

Future Directions

There are several future directions for research on N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea. One area of interest is the development of more potent and selective inhibitors of sGC. Another area of interest is the investigation of the role of sGC in various disease states, including cardiovascular disease, pulmonary hypertension, and cancer. Finally, there is a need for further studies to determine the safety and efficacy of N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea in animal models and humans.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea involves the reaction of 4-methylphenyl isocyanate with 4-methyl-2-pyridinyl amine in the presence of a suitable solvent and base. The resulting product is then purified using standard techniques such as column chromatography or recrystallization. The purity and yield of N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been studied extensively for its potential use in scientific research. It has been shown to have a variety of applications in the fields of cardiovascular disease, pulmonary hypertension, and cancer research. In cardiovascular disease, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to lower blood pressure and improve vascular function in animal models. In pulmonary hypertension, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to reduce pulmonary artery pressure and improve cardiac function in animal models. In cancer research, N-(4-methylphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to inhibit the growth and proliferation of cancer cells in vitro.

properties

IUPAC Name

1-(4-methylphenyl)-3-(4-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-3-5-12(6-4-10)16-14(18)17-13-9-11(2)7-8-15-13/h3-9H,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWURNNPBHVKGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-3-(4-methylpyridin-2-yl)urea

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